9-Bromo-5-{[(pyrrolidin-3-yl)amino]methyl}benzo[h]isoquinolin-1(2H)-one
Description
Properties
CAS No. |
919292-76-5 |
|---|---|
Molecular Formula |
C18H18BrN3O |
Molecular Weight |
372.3 g/mol |
IUPAC Name |
9-bromo-5-[(pyrrolidin-3-ylamino)methyl]-2H-benzo[h]isoquinolin-1-one |
InChI |
InChI=1S/C18H18BrN3O/c19-13-2-1-11-7-12(9-22-14-3-5-20-10-14)15-4-6-21-18(23)17(15)16(11)8-13/h1-2,4,6-8,14,20,22H,3,5,9-10H2,(H,21,23) |
InChI Key |
IPVBTLBDOMEULU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1NCC2=C3C=CNC(=O)C3=C4C=C(C=CC4=C2)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
- Starting Materials : 2-halobenzamides and β-keto esters.
- Catalyst : Copper(I) bromide (CuBr).
- Conditions : Mild heating in an organic solvent.
This method has shown to yield high purity and good yields, making it suitable for synthesizing complex derivatives like 9-Bromo-5-{[(pyrrolidin-3-yl)amino]methyl}benzo[h]isoquinolin-1(2H)-one.
One-Pot Synthesis
Another effective strategy is the one-pot synthesis that involves multiple reaction steps occurring in a single vessel, minimizing purification steps and maximizing yield.
General Procedure
- Reagents : Combine an appropriate amine (such as pyrrolidine), a bromo-substituted isoquinoline precursor, and other necessary reagents in a solvent.
- Catalyst : Copper or palladium catalysts are often employed.
- Temperature Control : The reaction typically requires controlled heating to facilitate the formation of the desired product.
This method allows for rapid assembly of the molecular framework while ensuring that all functional groups are introduced systematically.
Comparative Yield Data
The following table summarizes yield data from various synthetic methods reported in literature:
| Method | Yield (%) | Key Steps |
|---|---|---|
| Copper-Catalyzed Reaction | 75% | Cascade reaction with β-keto esters |
| One-Pot Synthesis | 70% | Multiple reactions in one vessel |
| Sequential Functionalization | 65% | Stepwise introduction of substituents |
Chemical Reactions Analysis
Types of Reactions
9-Bromo-5-{[(pyrrolidin-3-yl)amino]methyl}benzo[h]isoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Anticancer Activity
Research indicates that isoquinoline derivatives exhibit significant antiproliferative activities against various cancer cell lines. For instance, studies have shown that modifications to isoquinoline structures can enhance their activity against neuroendocrine prostate cancer cells, demonstrating potential for new cancer therapies . The specific compound under discussion has been hypothesized to influence cell cycle regulation and apoptosis, making it a candidate for further investigation in cancer treatment protocols.
Neurological Disorders
The pyrrolidine group in the compound may contribute to its potential neuroprotective effects. Isoquinoline derivatives have been studied for their ability to interact with neurotransmitter systems, suggesting possible applications in treating neurological disorders such as schizophrenia or depression. The mechanism involves modulation of dopaminergic and serotonergic pathways, which are critical in mood regulation and cognitive function .
Antimicrobial Properties
Preliminary studies indicate that certain isoquinoline derivatives possess antimicrobial properties. The structural characteristics of 9-Bromo-5-{[(pyrrolidin-3-yl)amino]methyl}benzo[h]isoquinolin-1(2H)-one may allow it to act against specific bacterial strains or fungi, although comprehensive studies are needed to confirm these effects.
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of 9-Bromo-5-{[(pyrrolidin-3-yl)amino]methyl}benzo[h]isoquinolin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Brominated Isoquinolin-1(2H)-ones
3-(3-Bromobenzyl)isoquinolin-1(2H)-one Substituents: Bromobenzyl group at position 3. Key Features: Crystal structure analysis reveals a trans-geometry in the N–C2–C10–C11 torsion angle (-178.69°) and intermolecular N–H⋯O hydrogen bonding . Comparison: Unlike the main compound, this analog lacks the pyrrolidine moiety but shares bromine substitution, which may influence halogen bonding in target interactions.
9-Bromo-2-(4-chlorophenyl)-4,5-dihydro-4,4-dimethylpyrrolo[2,3,4-kl]acridin-1(2H)-one (3q) Substituents: Chlorophenyl and dimethylpyrrolo groups. Spectroscopic Data: IR peaks at 1705 cm⁻¹ (C=O stretch) and 1H-NMR signals at δ 1.32 ppm (CH₃) .
Amino-Substituted Derivatives
Triazole Derivatives of 9-Bromonoscapine (5f, 5l) Substituents: Triazole-pyridinyl or triazole-benzyl groups. Bioactivity: Demonstrated anticancer activity with IC₅₀ values in micromolar ranges . Comparison: The triazole rings in these compounds may enhance metabolic stability compared to the pyrrolidine group in the main compound, though the latter’s secondary amine could improve solubility.
(S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones Substituents: Pyrimidinyl and aminoethyl groups. Bioactivity: Cytotoxic effects against cancer cell lines via mechanisms akin to PI3K inhibition . Comparison: The aminoethyl side chain offers conformational flexibility, whereas the pyrrolidine group in the main compound may restrict rotation, favoring selective binding.
Bioactivity and Therapeutic Potential
Key Differentiators of the Main Compound
Pyrrolidine Moiety : Enhances solubility and enables hydrogen bonding via the secondary amine, unlike bromobenzyl or triazole substituents.
Bromine Position : Position 9 bromination may confer steric effects distinct from position 3 or 4 bromination in other analogs.
Therapeutic Versatility : Structural features align with both kinase inhibitors (e.g., Duvelisib) and DNA-intercalating agents, suggesting dual mechanisms .
Biological Activity
9-Bromo-5-{[(pyrrolidin-3-yl)amino]methyl}benzo[h]isoquinolin-1(2H)-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, including antibacterial and antifungal properties, as well as its mechanism of action and structure-activity relationship (SAR).
Chemical Structure
The compound can be described by the following chemical formula:
- Molecular Formula : C₁₄H₁₃BrN₂O
- CAS Number : Not specified in the available data.
Antibacterial Properties
Research indicates that compounds with similar structures to 9-Bromo-5-{[(pyrrolidin-3-yl)amino]methyl}benzo[h]isoquinolin-1(2H)-one exhibit significant antibacterial activity. For instance, pyrrolidine derivatives have shown varying degrees of effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli.
Table 1: Antibacterial Activity of Pyrrolidine Derivatives
| Compound Name | MIC (mg/mL) | Active Against |
|---|---|---|
| Compound A | 0.0039 | S. aureus |
| Compound B | 0.0048 | E. coli |
| Compound C | 0.0195 | Bacillus mycoides |
| Compound D | 0.039 | Candida albicans |
Studies have demonstrated that the presence of halogen substituents, such as bromine, enhances the bioactivity of these compounds, contributing to their effectiveness against bacterial strains .
Antifungal Activity
In addition to antibacterial effects, certain derivatives have also exhibited antifungal properties. For example, compounds structurally related to 9-Bromo-5-{[(pyrrolidin-3-yl)amino]methyl}benzo[h]isoquinolin-1(2H)-one have been tested against various fungal strains with notable results.
Table 2: Antifungal Activity of Related Compounds
| Compound Name | MIC (mg/mL) | Active Against |
|---|---|---|
| Compound E | 0.0048 | C. albicans |
| Compound F | 0.0098 | B. mycoides |
The mechanism by which these compounds exert their biological effects often involves interaction with bacterial cell membranes or inhibition of essential metabolic pathways. The presence of the pyrrolidine ring and the bromo substituent are believed to play crucial roles in enhancing membrane permeability and disrupting cellular functions.
Case Studies
Several studies have focused on the biological activity of pyrrolidine derivatives similar to 9-Bromo-5-{[(pyrrolidin-3-yl)amino]methyl}benzo[h]isoquinolin-1(2H)-one:
- Study on Antimicrobial Properties : A study published in MDPI assessed various pyrrolidine derivatives for their antimicrobial activity, revealing that modifications at specific positions significantly influenced their efficacy .
- Structure-Activity Relationship Analysis : Research conducted on related compounds indicated that electron-donating and electron-withdrawing groups on the piperidine ring affected antibacterial potency, suggesting a strong SAR correlation .
- Clinical Relevance : The potential for these compounds in clinical settings was highlighted by their effectiveness against resistant strains of bacteria, making them promising candidates for further development.
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to construct the benzo[h]isoquinolin-1(2H)-one core structure in derivatives like 9-Bromo-5-{[(pyrrolidin-3-yl)amino]methyl} analogs?
- The benzo[h]isoquinolin-1(2H)-one scaffold can be synthesized via polylithiation followed by condensation with esters. For example, polylithiated intermediates derived from 2-methylbenzoic acid phenylhydrazide react with substituted benzoates to form acylated intermediates, which undergo acid-mediated cyclization to yield the core structure . Electrochemical intramolecular C–H/N–H functionalization has also been reported as a green method, utilizing 95% ethanol as a solvent under metal-free conditions .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- X-ray crystallography is pivotal for unambiguous structural confirmation, as demonstrated in studies of analogous isoquinolin-1(2H)-ones, which revealed triclinic or monoclinic crystal systems with precise bond angles and lengths . NMR spectroscopy (e.g., H and C) and HPLC (>97% purity verification) are essential for characterizing substituents and assessing purity .
Q. How can researchers evaluate the solubility and stability of this compound under physiological conditions?
- Solubility : Use spectrophotometric methods (e.g., UV-Vis) in buffers at varying pH levels.
- Stability : Conduct accelerated degradation studies using HPLC to monitor decomposition under stress conditions (e.g., heat, light, oxidative environments) .
Advanced Research Questions
Q. How do substituents at the 5-position (e.g., pyrrolidin-3-ylamino methyl group) influence anticancer activity, and what optimization strategies are recommended?
- Substituents at the 3-N position (analogous to the pyrrolidinyl group) significantly impact antiproliferative activity. For example, bulky or electron-withdrawing groups reduce potency, while smaller heterocycles (e.g., thiazolyl, pyrazolyl) enhance activity against cancer cell lines like MDA-MB-468 (breast) and A498 (renal) . Structure-Activity Relationship (SAR) studies combined with molecular docking (using B3LYP/6-31G(d) density functional theory) can guide optimization .
Q. What methodologies resolve contradictions in reported biological activities of isoquinolin-1(2H)-one derivatives with varying substituents?
- Cross-cell-line profiling : Test compounds across diverse panels (e.g., NCI-60) to identify cell-type-specific effects .
- Computational modeling : Compare enthalpies of formation (via MOPAC PM6 or Gaussian09) to correlate substituent stability with activity . Contradictions may arise from tautomeric equilibria (e.g., isoquinolin-1(2H)-one ↔ isocoumarin), requiring NMR or X-ray validation .
Q. What role does the pyrrolidin-3-ylamino methyl group play in pharmacokinetic properties, and how can this be investigated?
- The pyrrolidinyl group may enhance blood-brain barrier penetration due to its basicity. In vitro ADME assays (e.g., metabolic stability in liver microsomes, plasma protein binding) are critical. For analogs, substituent bulkiness correlates with reduced clearance, as seen in thiazolylamino derivatives .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
